molecular formula C8H10ClNO B6265300 2,3-dihydro-1H-indol-7-ol hydrochloride CAS No. 5027-74-7

2,3-dihydro-1H-indol-7-ol hydrochloride

Cat. No.: B6265300
CAS No.: 5027-74-7
M. Wt: 171.62 g/mol
InChI Key: LAAHWTTZPBQHKO-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-indol-7-ol hydrochloride is a chemical compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydro-1H-indol-7-ol hydrochloride typically involves the reduction of indole derivatives. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another approach is the reduction of 2-oxindoles using boron hydrides .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, often using catalysts and controlled temperatures.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydro-1H-indol-7-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Boron hydrides such as sodium borohydride are frequently used.

    Substitution: Reagents like halogens and sulfonyl chlorides are used under acidic or basic conditions.

Major Products: The major products formed from these reactions include various substituted indoles and indoline derivatives, which are valuable intermediates in organic synthesis .

Scientific Research Applications

2,3-Dihydro-1H-indol-7-ol hydrochloride has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-dihydro-1H-indol-7-ol hydrochloride involves its interaction with specific molecular targets. In biological systems, it can bind to receptors or enzymes, modulating their activity. The indole ring structure allows it to interact with various proteins, influencing cellular pathways and processes .

Comparison with Similar Compounds

Uniqueness: 2,3-Dihydro-1H-indol-7-ol hydrochloride is unique due to its specific hydroxyl group at the 7-position, which imparts distinct chemical and biological properties. This structural feature differentiates it from other indole derivatives and contributes to its versatility in various applications .

Properties

CAS No.

5027-74-7

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

IUPAC Name

2,3-dihydro-1H-indol-7-ol;hydrochloride

InChI

InChI=1S/C8H9NO.ClH/c10-7-3-1-2-6-4-5-9-8(6)7;/h1-3,9-10H,4-5H2;1H

InChI Key

LAAHWTTZPBQHKO-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1C=CC=C2O.Cl

Purity

95

Origin of Product

United States

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